Diamine Oxidase (DAO) Inhibition: Quantitative Comparison of 2,5-Dimethylphenyl vs. Hydroxy Analogs
2-Amino-N-(2,5-dimethylphenyl)benzamide demonstrates measurable inhibition of porcine kidney diamine oxidase (DAO) with an IC50 of 1.00 × 10⁶ nM (1 mM). In contrast, the 2-hydroxy analog N-(2,5-dimethylphenyl)-2-hydroxybenzamide (CID 657786) shows no quantifiable DAO inhibition in the same assay platform, with reported EC50 > 5.30 × 10⁴ nM [1][2]. This functional divergence between the 2-amino and 2-hydroxy substitutions on an otherwise identical 2,5-dimethylphenyl benzamide scaffold establishes that the amino group is a critical pharmacophoric element for DAO target engagement.
| Evidence Dimension | Inhibition of porcine kidney diamine oxidase (DAO) |
|---|---|
| Target Compound Data | IC50 = 1.00 × 10⁶ nM (1 mM) |
| Comparator Or Baseline | N-(2,5-dimethylphenyl)-2-hydroxybenzamide: EC50 > 5.30 × 10⁴ nM |
| Quantified Difference | Target compound shows measurable inhibition; hydroxy analog shows no inhibition up to >53 μM threshold |
| Conditions | Enzyme inhibition assay using porcine kidney diamine oxidase; putrescine binding assay |
Why This Matters
Procurement of the 2-amino variant is essential for polyamine metabolism studies requiring DAO modulation; the 2-hydroxy analog is functionally inactive in this context.
- [1] BindingDB. BDBM50370602 CHEMBL538353. 2-Amino-N-(2,5-dimethylphenyl)benzamide: Inhibition of putrescine binding to diamine oxidase of porcine kidney. View Source
- [2] BindingDB. BDBM89561. N-(2,5-dimethylphenyl)-2-hydroxybenzamide: Activity against corticotropin-releasing factor-binding protein (Human). View Source
